molecular formula C21H22N4O3S B2358158 N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941927-24-8

N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2358158
CAS RN: 941927-24-8
M. Wt: 410.49
InChI Key: KKEFMYXLGJBJCK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTUC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. MTUC belongs to the thiazole-4-carboxamide family and has a molecular weight of 408.51 g/mol.

Scientific Research Applications

Photoreactions and Metabolism

  • Photoreactions : The photoreactions of thiazole derivatives like 2-(4-thiazolyl)-1H-benzimidazole have been studied, revealing products such as thiazole-4-(N-carbomethoxy)-carboxamide and other compounds upon photolysis in methanol. These studies help understand the photochemical behavior of thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).
  • Metabolic Pathways : Research into the metabolism of thiazoles, such as 2-(p-methoxyphenyl)-4-methylthiazole, has identified various metabolites, including thioamides as ring cleavage products. These studies are significant for understanding the biological transformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Thiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. Studies demonstrate the potential of these compounds in protecting metals from corrosion, a significant application in material science and engineering (Khaled & Amin, 2009).

Pharmaceutical Research and Development

  • Antimicrobial Activity : Several thiazole derivatives have shown promising antimicrobial properties against various bacterial strains, highlighting their potential in developing new antibacterial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
  • Anticancer Properties : The synthesis and evaluation of thiazole derivatives for cytotoxicity against human cancer cell lines have been conducted, showing potential in cancer treatment research (Kumar et al., 2011).
  • Antiviral Activity : Thiazole C-nucleosides have been synthesized and tested for activity against various viruses, including herpes and influenza, suggesting their utility in antiviral drug development (Srivastava et al., 1977).

Chemical Synthesis and Fluorescence

  • Novel Compound Synthesis : The synthesis of new chemical structures like thiazolidine-2,4-dione carboxamide derivatives highlights the versatility of thiazole compounds in creating diverse molecular frameworks (Alhameed et al., 2019).
  • Fluorescent Dyes : Thiazole derivatives have been used in synthesizing fluorescent dyes, displaying potential in applications like biological labeling and optical materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(11-14)23-20(27)25-21-24-18(13-29-21)19(26)22-10-9-15-6-4-8-17(12-15)28-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEFMYXLGJBJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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